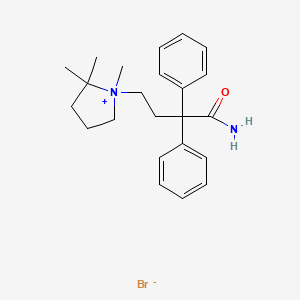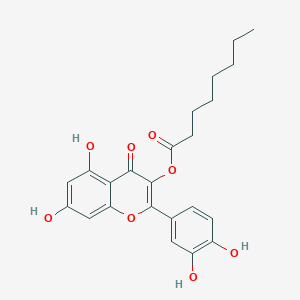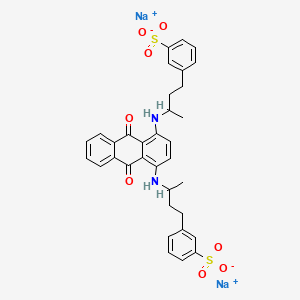
Calcium 3-aurothio-2-propanol-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium 3-aurothio-2-propanol-1-sulfonate: is a chemical compound with the molecular formula C₆H₁₂Au₂CaO₈S₄ and a molecular weight of 774.43 . It is a pale yellow powder that is soluble in water but practically insoluble in organic solvents . This compound is known for its antiarthritic properties and is marketed under various trade names such as Chrisanol, Chrysanol, and Krizanol .
準備方法
Synthetic Routes and Reaction Conditions: Calcium 3-aurothio-2-propanol-1-sulfonate is prepared by treating sodium thiopropanolsulfonate with gold chloride in the presence of sulfur dioxide. The sodium salt is then converted to the calcium salt using calcium chloride . The reaction can be summarized as follows:
- Sodium thiopropanolsulfonate + Gold chloride + SO₂ → Sodium 3-aurothio-2-propanol-1-sulfonate
- Sodium 3-aurothio-2-propanol-1-sulfonate + Calcium chloride → this compound
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with controlled conditions to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions: Calcium 3-aurothio-2-propanol-1-sulfonate undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different oxidation states of gold.
- Reduction: It can be reduced to form gold nanoparticles.
- Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
- Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed:
- Oxidation: Gold oxides and other gold-containing compounds.
- Reduction: Gold nanoparticles.
- Substitution: Various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: Calcium 3-aurothio-2-propanol-1-sulfonate is used in the synthesis of gold nanoparticles, which have applications in catalysis and material science .
Biology: The compound is studied for its potential use in biological imaging and diagnostics due to its unique optical properties .
Medicine: It is used as an antiarthritic agent and has shown promise in the treatment of rheumatoid arthritis .
Industry: The compound is used in the electronics industry for the production of conductive materials and in the pharmaceutical industry for drug formulation .
作用機序
The mechanism of action of calcium 3-aurothio-2-propanol-1-sulfonate involves its interaction with biological molecules. The compound targets specific enzymes and proteins involved in inflammatory pathways, thereby reducing inflammation and pain in conditions like arthritis . The gold ions in the compound play a crucial role in its therapeutic effects by modulating immune responses and inhibiting the activity of pro-inflammatory cytokines .
類似化合物との比較
- Sodium aurothiomalate
- Auranofin
- Gold sodium thiomalate
Comparison: Calcium 3-aurothio-2-propanol-1-sulfonate is unique due to its calcium content, which enhances its solubility and bioavailability compared to other gold-containing compounds . Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it more effective in certain therapeutic applications .
特性
CAS番号 |
5743-29-3 |
|---|---|
分子式 |
C6H12Au2CaO8S4 |
分子量 |
774.4 g/mol |
IUPAC名 |
calcium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/2C3H8O4S2.2Au.Ca/c2*4-3(1-8)2-9(5,6)7;;;/h2*3-4,8H,1-2H2,(H,5,6,7);;;/q;;2*+1;+2/p-4 |
InChIキー |
NODDIZKVEMHZOL-UHFFFAOYSA-J |
正規SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].C(C(CS(=O)(=O)[O-])O)[S-].[Ca+2].[Au+].[Au+] |
関連するCAS |
27279-43-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)


